molecular formula C31H61BrO14 B12427479 Bromo-PEG12-t-butyl ester

Bromo-PEG12-t-butyl ester

Cat. No.: B12427479
M. Wt: 737.7 g/mol
InChI Key: PQFAGHRBDUBULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG12-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromide group is a good leaving group for nucleophilic substitution reactions, while the t-butyl group can be deprotected under acidic conditions .

Industrial Production Methods

The industrial production of Bromo-PEG12-t-butyl ester involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG12-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromo-PEG12-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Bromo-PEG4-t-butyl ester
  • Bromo-PEG8-t-butyl ester
  • Bromo-PEG16-t-butyl ester

Uniqueness

Bromo-PEG12-t-butyl ester is unique due to its specific PEG chain length (12 ethylene glycol units), which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring a hydrophilic spacer with moderate length .

Properties

Molecular Formula

C31H61BrO14

Molecular Weight

737.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C31H61BrO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29H2,1-3H3

InChI Key

PQFAGHRBDUBULD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.